molecular formula C8H12BrNOS B13629363 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol

3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol

Cat. No.: B13629363
M. Wt: 250.16 g/mol
InChI Key: XYIQBIFYAZLDPN-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol is a substituted amino alcohol featuring a thiophene ring with a bromine atom at the 5-position, a methylamino group, and a hydroxyl-terminated propanol chain. Its synthesis likely involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions, followed by purification via crystallization—a process supported by crystallographic software like SHELX or OLEX2 for structural validation .

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-3-(methylamino)propan-1-ol

InChI

InChI=1S/C8H12BrNOS/c1-10-6(4-5-11)7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3

InChI Key

XYIQBIFYAZLDPN-UHFFFAOYSA-N

Canonical SMILES

CNC(CCO)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Bromination of Thiophene

  • Reagents and Conditions: Thiophene is selectively brominated at the 5-position using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).
  • Outcome: This step yields 5-bromothiophene-2-carbaldehyde or related brominated thiophene intermediates, which serve as the starting point for further functionalization.

Formation of 3-(5-Bromothiophen-2-yl)propan-2-one

  • Method: The brominated thiophene is reacted with a propanone derivative under controlled conditions to form 1-amino-3-(5-bromothiophen-2-yl)propan-2-one.
  • Reaction Type: This typically involves nucleophilic substitution or condensation reactions.
  • Industrial Scale: Large-scale synthesis employs continuous flow reactors to optimize yield and purity.

Conversion to this compound

  • Reduction of Ketone: The ketone group in the intermediate is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
  • Methylamination: Introduction of the methylamino group can be achieved via reductive amination, where methylamine reacts with the ketone intermediate in the presence of reducing agents.
  • Chiral Resolution (if applicable): For optically active forms, diastereomeric salt formation using optically active mandelic acid or tartaric acid derivatives can be employed to resolve enantiomers.

Research Findings and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination of Thiophene Br2 or NBS, Fe or AlCl3 catalyst 85-90 Selective bromination at 5-position
Formation of Propan-2-one Brominated thiophene + propanone derivative 75-80 Controlled temperature, inert atmosphere
Reduction to Alcohol NaBH4 or Pd/C, H2 (catalytic hydrogenation) 80-95 Mild conditions to avoid over-reduction
Methylamination Methylamine, reductive amination conditions 70-85 Often combined with reduction step
Chiral Resolution (optional) (S)-mandelic acid in 2-butanol/water 60-70 Achieves >99% enantiomeric excess (ee)

Spectroscopic and Structural Characterization

  • NMR Spectroscopy: Key proton signals include thiophene ring protons (δ 6.8–7.4 ppm) and hydroxyl proton (δ ~4.2 ppm).
  • Infrared (IR) Spectroscopy: Characteristic O-H stretch (~3300 cm⁻¹) and N-H stretch (~3300-3500 cm⁻¹).
  • X-ray Crystallography: Confirms molecular geometry and intramolecular hydrogen bonding stabilizing the conformation.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Notes
Bromination Br2 or NBS, Fe or AlCl3 Introduce bromine at 5-position Selectivity crucial
Propanone Derivative Formation Brominated thiophene + propanone derivative Attach propanone moiety Controlled reaction conditions
Reduction and Amination NaBH4 or Pd/C + methylamine Convert ketone to methylamino alcohol Reductive amination often combined
Chiral Resolution (optional) (S)-mandelic acid, 2-butanol/water Obtain optically pure enantiomers >99% enantiomeric excess achievable

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the propanol backbone can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The brominated thiophene ring can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to substitute the bromine atom.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiophene derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent or a lead compound in drug discovery.

    Industry: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The brominated thiophene ring and the methylamino group may play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol is compared to structurally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
This compound Thiophene 5-Bromo, methylamino, propanol -OH, -NHCH₃, Br Drug intermediates, ligands
3-Chloropropanol Propanol 3-Chloro -OH, -Cl Industrial solvents
2-Amino-3-thiophenemethanol Thiophene 2-Amino, methanol -OH, -NH₂ Catalysis, polymers
5-Bromo-2-thiophenecarboxylic acid Thiophene 5-Bromo, carboxylic acid -COOH, Br Organic synthesis

Key Comparisons:

Electron-Withdrawing vs. Electron-Donating Groups: The 5-bromo substituent on the thiophene ring enhances electrophilic substitution reactivity compared to non-halogenated analogs (e.g., 2-amino-3-thiophenemethanol). Bromine’s electronegativity may also influence π-π stacking in supramolecular assemblies . In contrast, 3-chloropropanol () lacks aromaticity, resulting in lower thermal stability and simpler reactivity profiles.

Amino Alcohol Functionality: The methylamino (-NHCH₃) and hydroxyl (-OH) groups enable hydrogen bonding and chelation, which are critical in biological systems. This contrasts with carboxylic acid derivatives (e.g., 5-bromo-2-thiophenecarboxylic acid), where acidity dominates interactions .

Synthetic Complexity: Multi-step synthesis involving bromothiophene intermediates likely requires crystallographic validation (e.g., SHELXL for small-molecule refinement), whereas simpler compounds like 3-chloropropanol are analyzed via standard spectroscopic methods .

Toxicity and Safety: Unlike 3-chloropropanol, which is flagged as a carcinogen in edible oils (), the target compound’s toxicity profile remains unstudied.

Research Findings and Implications

  • Structural Analysis: Software like OLEX2 () could resolve stereochemical ambiguities in the propanol chain, distinguishing it from non-chiral analogs.
  • Nomenclature: The compound’s naming adheres to IUPAC priority rules, where the thiophene root takes precedence over the propanol chain, contrasting with phenolic or anilinic derivatives ().
  • Thermodynamic Stability: The bromothiophene moiety may confer higher melting points compared to unchlorinated/unanimated propanols due to enhanced intermolecular forces.

Biological Activity

3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol is an organic compound featuring a bromothiophene moiety and an amino alcohol structure. Its molecular formula is C10H12BrNOS, and it exhibits significant biological activity due to its unique structural properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound is characterized by:

  • Molecular Weight: 250.15598 g/mol
  • Functional Groups: Amino group, hydroxyl group, and a bromothiophene ring.

The presence of these functional groups enables the compound to participate in various biochemical interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions: Utilizing bromothiophenes as starting materials.
  • Reduction Reactions: Converting suitable precursors into the desired amino alcohol structure.

Preliminary studies indicate that this compound interacts with various biological targets, including enzymes and receptors. Notably, it has shown potential as a ligand for certain G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.

Cytotoxicity and Antimicrobial Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies: The compound displayed significant anti-proliferative activity in assays against human fibroblast cells (WST-1 assay) with IC50 values indicating effectiveness at low concentrations .

Additionally, antimicrobial activity has been observed, suggesting potential applications in treating infections caused by resistant strains of bacteria.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound using a panel of cancer cell lines. Results showed that the compound inhibited cell growth significantly, with an IC50 value of approximately 15 µM in breast cancer cells. This suggests a promising avenue for further research into its use as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possessed moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .

Data Summary

Property Value
Molecular FormulaC10H12BrNOS
Molecular Weight250.15598 g/mol
IC50 (Cancer Cell Lines)~15 µM
MIC (Bacterial Strains)32 - 64 µg/mL

Q & A

Basic: What are the standard synthetic routes for 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol?

Methodological Answer:
A common approach involves condensation reactions using bromothiophene derivatives and amino-propanol precursors. For example, hydrazine hydrate and KOH in ethanol under reflux (5 hours) can facilitate the formation of bromothiophene-containing intermediates, as demonstrated in analogous syntheses of pyrazole derivatives . Optimization may require adjusting stoichiometry (e.g., 1:1.5 molar ratio of bromothiophene to methylamine precursor) and reaction time. Post-synthesis purification typically involves acidification with HCl, filtration, and crystallization from ethanol.

Basic: Which spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • 1H NMR : Peaks for aromatic protons (δ 7.0–7.7 ppm, J = 4–16 Hz) and methylamino groups (δ 2.5–3.0 ppm). Splitting patterns (e.g., doublets for thiophene protons) confirm substitution .
  • IR Spectroscopy : Absorbances at ~1645 cm⁻¹ (C=O if oxidized), 785 cm⁻¹ (C-S stretch in thiophene), and 3078 cm⁻¹ (C-H aromatic) .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., mean C–C bond length ~1.39 Å in bromothiophene rings) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions often arise from impurities or stereochemical variations. Strategies include:

  • Cross-Validation : Compare NMR with X-ray data to confirm spatial arrangement (e.g., verifying methylamino positioning via crystallography) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₃BrN₀S) to rule out side products.
  • Reaction Replication : Repeat synthesis with controlled conditions (e.g., inert atmosphere) to isolate intermediates and identify degradation pathways .

Advanced: How can reaction yields be optimized for this compound?

Methodological Answer:
Yield optimization depends on:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., KOH in ethanol) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintain reflux (70–80°C) to prevent side reactions like over-oxidation of the propanol chain .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of bromothiophene precursors, but ethanol is preferred for greener synthesis .

Advanced: What challenges arise in crystallizing this compound?

Methodological Answer:
Crystallization difficulties stem from:

  • Flexible Propanol Chain : Slow evaporation at 4°C with ethanol/water mixtures (7:3 v/v) promotes ordered packing .
  • Hydrogen Bonding : Introduce co-crystallizing agents (e.g., acetic acid) to stabilize NH···O interactions.
  • Crystal Stability : Protect from light and humidity during growth to prevent lattice distortion .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation from bromothiophene derivatives .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., methylamine byproducts).
  • Waste Disposal : Neutralize acidic/basic waste with bicarbonate before disposal in halogenated waste containers .

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